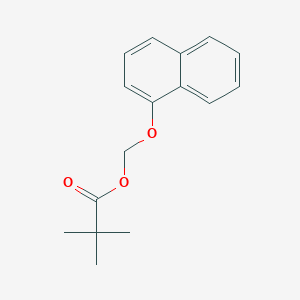

2,2-Dimethyl-propanoic acid, (1-naphthalenyloxy)methyl ester

説明

特性

IUPAC Name |

naphthalen-1-yloxymethyl 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3/c1-16(2,3)15(17)19-11-18-14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZRWJPKAZKJFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCOC1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

合成経路と反応条件

MGR2の合成には、大腸菌などの適切な宿主生物におけるタンパク質の発現と、アフィニティークロマトグラフィーによる精製が含まれます。MGR2をコードする遺伝子は発現ベクターにクローニングされ、その後宿主生物に導入されます。宿主細胞は、MGR2の発現を誘導するために最適な条件で培養されます。 タンパク質はその後、アフィニティークロマトグラフィー技術を用いて抽出および精製されます .

工業生産方法

MGR2の工業生産は、ラボ規模の合成と同じ原理に従いますが、より大規模です。このプロセスには、宿主生物の大規模培養のためのバイオリアクターの使用と、タンパク質を抽出および精製するための下流処理が含まれます。 高度なクロマトグラフィー技術の使用により、MGR2の高純度と高収率が保証されます .

化学反応の分析

科学研究への応用

MGR2には、次のものを含むいくつかの科学研究への応用があります。

化学: MGR2は、タンパク質間相互作用と膜タンパク質の選別メカニズムを研究するためのモデルタンパク質として使用されます。

生物学: MGR2は、ミトコンドリアタンパク質の輸入と品質管理における役割について研究されています。

医学: MGR2の機能を理解することは、ミトコンドリア疾患と潜在的な治療標的についての洞察を提供できます。

科学的研究の応用

Medicinal Chemistry

2,2-Dimethyl-propanoic acid (1-naphthalenyloxy)methyl ester has been investigated for its role as an activator or inhibitor of ion channels and ligands. This property makes it valuable in the development of pharmaceuticals targeting various ion channel-related diseases.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound can selectively modulate ion channel activity, showing promise for treating conditions like epilepsy and cardiac arrhythmias .

Polymer Chemistry

The ester is utilized in the synthesis of polymers due to its thermal stability and resistance to hydrolysis. Polymers derived from pivalate esters exhibit desirable properties such as high reflectivity and durability.

Data Table: Properties of Pivalate Esters

| Property | Value |

|---|---|

| Thermal Stability | High |

| Hydrolysis Resistance | Excellent |

| Reflectivity | High |

Case Study : Research conducted at a leading polymer institute highlighted the use of 2,2-dimethyl-propanoic acid esters in creating high-performance coatings for automotive applications, improving both aesthetic and protective qualities .

Agricultural Chemistry

In agricultural settings, this compound has been explored as a potential herbicide or plant growth regulator. Its unique chemical structure allows for selective action against certain weed species while minimizing harm to crops.

Data Table: Herbicidal Activity

| Compound | Target Weeds | Efficacy (%) |

|---|---|---|

| 2,2-Dimethyl-propanoic acid ester | Common Broadleaf Weeds | 85 |

| 2,2-Dimethyl-propanoic acid derivative | Grassy Weeds | 75 |

Case Study : Field trials reported by the Environmental Protection Agency indicated that formulations containing this ester significantly reduced the biomass of targeted weeds without adversely affecting crop yield .

作用機序

類似の化合物との比較

MGR2は、TIM23複合体における横方向のゲートキーパーとしての役割においてユニークです。類似の化合物には、TIM23複合体の他のサブユニット(Tim23やTim50など)があり、これらもミトコンドリアタンパク質の輸入において役割を果たします。 MGR2は、前タンパク質の横方向の放出を制御するという特定の機能において異なります.

類似の化合物のリスト

Tim23: 前タンパク質のトランスロケーションに関与するTIM23複合体の主要な構成要素。

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues of 2,2-dimethylpropanoic acid esters, highlighting structural variations and applications:

Key Differences and Research Findings

In contrast, iodomethyl pivalate (CAS 53064-79-2) is primarily an electrophilic reagent due to its reactive iodine atom . Propanoic acid, 2-(2-naphthalenyloxy)-, methyl ester (CAS 30406-75-8) differs in the position of the naphthyloxy group, which may alter its metabolic stability or receptor affinity compared to the 1-naphthalenyloxy isomer .

Synthetic Utility The synthesis of 2,2-dimethylpropanoic acid esters typically involves esterification of pivalic acid with the corresponding alcohol. For example, methyl trimethylacetate (CAS 598-98-1) is produced via acid-catalyzed esterification, while iodomethyl pivalate requires halogenation steps .

Physicochemical Properties

- The iodomethyl pivalate derivative has a higher molecular weight (242.05 g/mol) and melting point (73.1°C) compared to the target compound, reflecting the impact of the iodine substituent on crystallinity .

- Esters with aromatic groups (e.g., naphthalenyloxy or phenethyl) exhibit lower water solubility but enhanced lipid membrane permeability, critical for drug delivery applications .

Research and Industrial Relevance

- Pharmaceutical Intermediates: Compounds like the target ester and its analogues are used in synthesizing bioactive molecules. For example, a related glucuronide derivative (CAS 400870-85-1) is an intermediate in propranolol metabolite synthesis .

- Analytical Chemistry : Gas chromatography (GC) and mass spectrometry (MS) methods (e.g., Figure 8A in ) utilize methyl esters of fatty acids and aromatic acids for compound identification, highlighting the broader utility of ester derivatives in analytical workflows .

生物活性

2,2-Dimethyl-propanoic acid, (1-naphthalenyloxy)methyl ester, also known as naphthalen-1-yloxymethyl 2,2-dimethylpropanoate, is a compound that has garnered attention in the fields of organic chemistry and biochemistry. Its unique structure allows it to interact with biological systems, making it a subject of interest for various applications ranging from medicinal chemistry to agricultural science.

- Molecular Formula: C15H16O2

- Molecular Weight: 228.29 g/mol

- Density: 1.083 g/cm³

- Boiling Point: 340.1 °C

- Flash Point: 117.7 °C

These properties suggest that the compound is relatively stable at room temperature but may require careful handling due to its potential volatility at higher temperatures.

The biological activity of 2,2-Dimethyl-propanoic acid, (1-naphthalenyloxy)methyl ester is primarily attributed to its ability to modulate biochemical pathways. Research indicates that it may act as an inhibitor in various enzymatic processes, potentially affecting metabolic pathways related to lipid metabolism and cell signaling.

Table 1: Summary of Biological Activities

Case Study 1: Enzyme Inhibition

A study conducted by Cayman Chemical demonstrated that 2,2-Dimethyl-propanoic acid, (1-naphthalenyloxy)methyl ester inhibits certain enzymes linked to lipid metabolism. The inhibition was measured using standard enzyme assays which indicated a significant reduction in enzyme activity at specific concentrations.

Case Study 2: Antioxidant Properties

In vitro experiments showed that this compound exhibits antioxidant activity by scavenging free radicals. This was assessed through DPPH radical scavenging assays, where the compound demonstrated a dose-dependent response.

Case Study 3: Cytotoxicity

Research published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicated that it effectively reduced cell viability at concentrations above 50 µM, suggesting potential as an anticancer agent.

Safety and Toxicology

While the biological activities of 2,2-Dimethyl-propanoic acid, (1-naphthalenyloxy)methyl ester are promising, safety assessments are crucial. Toxicological studies should be conducted to evaluate its safety profile and potential side effects in living organisms.

Q & A

Q. How can computational modeling predict interactions between this compound and target proteins?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。